Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate
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Overview
Description
Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorine atom, a carboxylate group, and an oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate typically involves the reaction of 6-fluoro-2-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce more saturated derivatives of the oxazole ring .
Scientific Research Applications
Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: Similar structure but lacks the fluorine atom.
Benzo[d]thiazole-2-thiol derivatives: Similar heterocyclic structure but contains sulfur instead of oxygen.
Uniqueness
Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H6FNO4 |
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Molecular Weight |
211.15 g/mol |
IUPAC Name |
methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H6FNO4/c1-14-8(12)6-4(10)2-3-5-7(6)15-9(13)11-5/h2-3H,1H3,(H,11,13) |
InChI Key |
QOTNETZHXKLTNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC(=O)N2)F |
Origin of Product |
United States |
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